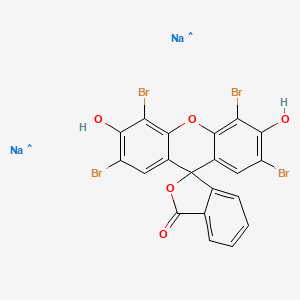

Bromeosin disodium

Description

Bromeosin disodium, also known as Eosin Y, is a synthetic brominated fluorescent dye widely used in histology for staining cytoplasmic components, collagen, and red blood cells. It belongs to the xanthene dye family and exhibits strong absorbance in the visible spectrum (~515 nm), making it valuable in microscopy and diagnostic applications.

Properties

Molecular Formula |

C20H8Br4Na2O5 |

|---|---|

Molecular Weight |

693.9 g/mol |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;; |

InChI Key |

WUMPFXDWXTYERP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromeosin disodium is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination. The product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and fluorescein, with strict control over reaction conditions to ensure consistent product quality. The final product is purified through recrystallization and dried to obtain the red crystalline dye .

Chemical Reactions Analysis

Types of Reactions

Bromeosin disodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different brominated derivatives.

Reduction: Reduction reactions can lead to the formation of less brominated compounds.

Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Higher brominated derivatives.

Reduction: Less brominated or de-brominated compounds.

Substitution: Halogen-exchanged derivatives.

Scientific Research Applications

Bromeosin disodium has a wide range of applications in scientific research:

Chemistry: Used as a photosensitizer in photocatalytic reactions and as a dye in various analytical techniques.

Biology: Employed as a histological stain to highlight cellular structures in tissue samples.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized as a colorant in textiles, inks, and cosmetics.

Mechanism of Action

Bromeosin disodium exerts its effects primarily through its ability to absorb light and transfer energy. In photocatalytic reactions, it acts as an electron transfer agent, facilitating the formation of reactive oxygen species that drive chemical transformations . In biological applications, its staining properties are due to its affinity for cellular components, allowing it to highlight specific structures under a microscope .

Comparison with Similar Compounds

FAD Disodium (Flavin Adenine Dinucleotide Disodium)

FAD disodium is a redox-active coenzyme involved in metabolic processes like the citric acid cycle. Key comparisons with Bromeosin disodium include:

- Chemical Functionality : FAD disodium acts as an electron carrier, whereas this compound serves as a staining agent.

- Bioactivity : FAD disodium exhibits weak enzymatic inhibition (IC₅₀ = 42.5 µM against Mpro protease) . This compound lacks enzymatic inhibition but may interact with cellular components due to its ionic and aromatic properties.

- Structural Similarity : Both are disodium salts but differ in organic moieties—FAD has adenine and riboflavin groups, while Bromeosin features a brominated xanthene core.

Table 1: Functional Comparison of this compound and FAD Disodium

| Property | This compound | FAD Disodium |

|---|---|---|

| Primary Use | Histological staining | Metabolic coenzyme |

| Key Functional Groups | Brominated xanthene | Adenine, riboflavin |

| Bioactivity (IC₅₀) | Not applicable | 42.5 µM (Mpro inhibition) |

Disodium Phosphate

Disodium phosphate (Na₂HPO₄) is a buffering and chelating agent used in food additives, pharmaceuticals, and industrial catalysts. Comparisons include:

- Applications: Disodium phosphate inhibits bacterial growth in food by reducing OD₆₀₀ values in E. coli cultures and suppresses stx-phage production .

- Stability : Disodium phosphate has a shelf life of ~24 months under proper storage , comparable to dyes like Bromeosin, which are stable in aqueous solutions.

Edetate Disodium

Edetate disodium (Na₂EDTA) is a chelating agent used to treat heavy metal poisoning and stabilize pharmaceuticals. Key contrasts:

- Mechanism : Edetate disodium binds metal ions via carboxylate groups, while this compound interacts with proteins via electrostatic and hydrophobic forces.

- Regulatory Status: Edetate disodium is listed in pharmacopeial standards (e.g., USP) for assay validation , whereas this compound is regulated as a diagnostic reagent.

Structurally Similar Brominated Compounds

–15 highlight brominated analogs with similarity scores >50%, such as methyl 5-bromothiazole-2-carboxylate (similarity: 0.91) . These compounds share bromine’s electronegative and steric effects but differ in applications (e.g., pharmaceuticals vs. dyes).

Table 3: Structural and Functional Similarity of Brominated Compounds

| Compound | Similarity Score | Primary Application |

|---|---|---|

| This compound | Reference | Histological staining |

| Methyl 5-bromothiazole-2-carboxylate | 0.91 | Pharmaceutical intermediates |

| 4,5-Dibromothiazole-2-carboxylic acid | 0.84 | Chemical synthesis |

Research Findings and Limitations

- Disodium Salts : Functional diversity among disodium salts (e.g., FAD, phosphate, edetate) underscores the role of anion groups in determining applications .

- Brominated Compounds : Structural bromination enhances photostability and binding affinity, critical for dyes like this compound .

- Limitations : Direct data on this compound are absent in the evidence; inferences rely on analogs. Further studies should validate its enzymatic interactions and stability under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.